molecular formula C22H23N3O4S B3203316 (E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide CAS No. 1021253-03-1

(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

Cat. No. B3203316
CAS RN: 1021253-03-1
M. Wt: 425.5 g/mol
InChI Key: GJRCWWNRDHCXKP-SAPNQHFASA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of a pyridazine ring and a phenyl ring suggests potential pharmaceutical applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .


Molecular Structure Analysis

The compound contains several functional groups, including a sulfonamide, a pyridazine ring, and a phenyl ring . These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides, pyridazines, and phenyl rings are known to undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit significant hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities . These activities suggest that the compound may interact with various targets involved in these biological processes.

Mode of Action

It is known that similar compounds can inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose . This suggests that the compound might interact with its targets to modulate oxidative stress, which could contribute to its observed biological activities.

Biochemical Pathways

Given its potential hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities , it can be inferred that the compound may influence various biochemical pathways related to these processes

Pharmacokinetics

The solubility of similar compounds in dmso suggests that this compound may also be soluble in DMSO, which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities . These effects suggest that the compound may exert protective effects on the liver, enhance cognitive function, regulate blood glucose levels, and protect neurons from damage.

Action Environment

The storage conditions of similar compounds suggest that they should be stored in a dry environment at 2-8°c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and humidity.

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s potential medicinal properties, as well as optimization of its synthesis . Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

(E)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-20-10-8-19(9-11-20)21-12-13-22(26)25(24-21)16-5-15-23-30(27,28)17-14-18-6-3-2-4-7-18/h2-4,6-14,17,23H,5,15-16H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRCWWNRDHCXKP-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
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(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
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(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

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